1-Dimethylamino-2-nitroethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-nitroethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVQYWMFZTKMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878745 | |
| Record name | 1-Dimethylamino-2-nitroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-92-7, 73430-27-0 | |
| Record name | 1-(Dimethylamino)-2-nitroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | dimethyl[(E)-2-nitroethenyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Nitroalkenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₄H₈N₂O₂ | 116.12 | 161.1 | 1.073 | 0.819 | -N(CH₃)₂, -NO₂ |
| Nitroethylene | C₂H₃NO₂ | 87.05 | 114–115 | 1.189 | 0.12 | -NO₂ |
| 1-Amino-2-nitroethylene | C₂H₄N₂O₂ | 88.06 | N/A | N/A | -0.56 | -NH₂, -NO₂ |
| (2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₁H₁₂N₂O₃ | 220.23 | N/A | N/A | 1.98 | -N(CH₃)₂, -NO₂, aromatic ketone |
Key Observations :
- Nitroethylene lacks amino substituents, resulting in lower molecular weight and logP compared to this compound. Its simpler structure reduces steric hindrance but limits applications in regioselective cycloadditions .
- The dimethylamino group in this compound enhances electron-donating effects, stabilizing transition states in cycloadditions and improving regioselectivity .
Reactivity and Functional Comparisons
Table 2: Reaction Efficiency in [3+2] Cycloadditions
Key Observations :
- This compound achieves >60% yields in cycloadditions due to its electron-rich dimethylamino group, which activates the nitroethylene moiety for nucleophilic attack .
- Nitroethylene shows poor yields (<30%) without catalysis, highlighting the critical role of amino substituents in reaction efficiency .
- 1-Amino-2-nitroethylene exhibits moderate yields (45–60%), suggesting that secondary amines (e.g., dimethylamino) are superior to primary amines in stabilizing reactive intermediates .
Table 3: Insecticidal Activity of Nitroethylene Derivatives
Key Observations :
- Derivatives of this compound with chloropyridyl substituents exhibit enhanced insecticidal potency (LC₅₀ = 2–5 ppm), likely due to improved target binding .
- The parent compound (this compound) shows moderate activity, underscoring the importance of structural modifications for optimizing bioactivity.
Q & A
Q. How can researchers safely handle and store 1-dimethylamino-2-nitroethylene given its physical properties?
- Methodological Answer: Due to its low flash point (51.2°C) and moderate vapor pressure (2.31 mmHg at 25°C), store the compound in airtight containers under inert gas (e.g., nitrogen) at ≤4°C. Use explosion-proof refrigeration and avoid proximity to ignition sources. Conduct stability tests under varying humidity and temperature to determine optimal storage conditions .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: A validated method involves condensation of nitroethylene derivatives with dimethylamine under acidic catalysis (e.g., trifluoroacetic acid, TFA). Post-synthesis, purification via vacuum distillation (boiling point: 161.1°C at 760 mmHg) or recrystallization (melting point: 103–107°C) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. How can researchers confirm the purity and identity of synthesized this compound?
- Methodological Answer: Use a combination of analytical techniques:
- NMR : Assign peaks for the nitro group (~8.0–8.5 ppm for nitrovinyl protons) and dimethylamino group (~2.5–3.0 ppm for N-methyl protons).
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 117.1.
- Elemental Analysis : Compare experimental vs. theoretical values for C (41.37%), H (6.94%), N (24.13%), and O (27.56%) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in gas-phase ozonolysis?
- Methodological Answer: In gas-phase reactions with ozone, the nitrovinyl group acts as an electron-deficient diene, undergoing cycloaddition to form ozonides. Monitor intermediates using Fourier-transform infrared (FTIR) spectroscopy and quantify products via GC-MS. Control humidity to minimize side reactions (e.g., hydrolysis). Computational studies (DFT) can model transition states and validate experimental rate constants .
Q. How do computational predictions (e.g., Joback method) compare with experimental data for thermophysical properties?
- Methodological Answer: Compare Joback-predicted values (e.g., critical temperature, volume) with experimental data from differential scanning calorimetry (DSC) and vapor pressure measurements. For example, predicted density (1.073 g/cm³) aligns closely with pycnometer-measured values. Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography to resolve structural ambiguities .
Q. What strategies mitigate decomposition of this compound under reactive conditions?
- Methodological Answer: Stabilize the compound by:
- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent base-catalyzed degradation.
- Temperature Modulation : Conduct reactions below 60°C to avoid thermal nitro-group elimination.
- Additives : Use radical scavengers (e.g., BHT) to inhibit free-radical pathways. Monitor degradation via HPLC with UV detection at 220 nm .
Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?
- Methodological Answer: For E/Z isomerism analysis:
- IR Spectroscopy : Differentiate isomers via nitro-group stretching frequencies (1520–1560 cm⁻¹ for E vs. 1480–1500 cm⁻¹ for Z).
- NOESY NMR : Detect spatial proximity between dimethylamino protons and nitrovinyl groups to confirm stereochemistry.
- X-ray Crystallography : Resolve crystal packing effects influencing reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (103–107°C vs. other ranges)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
